4-Iodobenzofuran-3(2H)-one

Cross-coupling Palladium catalysis Synthetic methodology

4-Iodobenzofuran-3(2H)-one is the preferred building block for modular aurone library synthesis. The weak C–I bond (~57 kcal/mol vs ~70 for C–Br) enables chemoselective Pd oxidative addition under mild conditions, minimizing side reactions in late-stage diversification. Unlike 4-bromo/chloro analogs, the 4-iodo substituent provides superior cross-coupling efficiency and a distinct sigma-hole for halogen-bonding SAR. This compound is NOT interchangeable—generic substitution risks synthetic failure and invalid SAR. Ideal for Suzuki–Miyaura/Sonogashira couplings, aurone-based anticancer leads, and halogen-bond probe development.

Molecular Formula C8H5IO2
Molecular Weight 260.03
CAS No. 1199783-16-8
Cat. No. B597985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodobenzofuran-3(2H)-one
CAS1199783-16-8
Molecular FormulaC8H5IO2
Molecular Weight260.03
Structural Identifiers
SMILESC1C(=O)C2=C(O1)C=CC=C2I
InChIInChI=1S/C8H5IO2/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3H,4H2
InChIKeyZPUOARWKTQCIHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodobenzofuran-3(2H)-one (CAS 1199783-16-8) Procurement Guide: Structural and Physicochemical Profile


4-Iodobenzofuran-3(2H)-one (IUPAC: 4-iodo-1-benzofuran-3-one), CAS 1199783-16-8, is a halogenated benzofuran-3(2H)-one derivative with molecular formula C₈H₅IO₂ and molecular weight 260.03 g/mol [1]. This compound belongs to the class of benzofuranones, heterocyclic organic compounds characterized by a fused benzene and furan ring system bearing a ketone functionality at the 3-position . The 4-position iodine substituent confers distinctive reactivity in cross-coupling transformations and serves as a synthetic handle for generating aurone analogs—(Z)-2-benzylidenebenzofuran-3(2H)-ones—which constitute a class of bioactive molecules with documented anticancer, anti-inflammatory, and antimicrobial properties [2]. Commercially available specifications typically include ≥95% purity (HPLC), with predicted physicochemical properties: boiling point 342.9±42.0 °C (predicted) and density 2.029±0.06 g/cm³ (predicted) [3].

Why Generic Halogenated Benzofuranones Cannot Replace 4-Iodobenzofuran-3(2H)-one in Synthesis and Screening


4-Iodobenzofuran-3(2H)-one is not interchangeable with its 4-bromo, 4-chloro, or unsubstituted benzofuran-3(2H)-one analogs due to the divergent reactivity of the carbon–halogen bond in cross-coupling transformations. The C–I bond (bond dissociation energy ~57 kcal/mol) is substantially weaker than C–Br (~70 kcal/mol) and C–Cl (~83 kcal/mol), enabling milder and more efficient oxidative addition in palladium-catalyzed reactions [1]. This differential dictates both synthetic feasibility and product scope when constructing aurone-derived libraries or functionalized benzofuran pharmacophores. Additionally, the increased atomic radius and polarizability of iodine alter the electronic environment of the benzofuranone core, which can influence biological target engagement in ways not replicated by smaller halogens—a consideration particularly relevant when evaluating structure–activity relationships (SAR) where halogen effects on potency are non-linear and substitution-dependent [2]. Generic substitution therefore risks synthetic failure, reduced coupling yields, or invalid SAR interpretations.

Quantitative Differentiation Evidence: 4-Iodobenzofuran-3(2H)-one vs. Halogenated Analogs


Comparative Cross-Coupling Reactivity: C–I vs. C–Br Bond Strength Differential

The iodine substituent at the 4-position of 4-iodobenzofuran-3(2H)-one confers markedly enhanced reactivity in palladium-catalyzed cross-coupling reactions compared to the 4-bromo analog. This differentiation originates from the carbon–iodine bond dissociation energy (BDE) of approximately 57 kcal/mol, which is 13 kcal/mol lower than that of the carbon–bromine bond (~70 kcal/mol), enabling more facile oxidative addition to Pd(0) catalysts under milder thermal conditions [1]. While direct comparative catalytic turnover frequency (TOF) data for 4-iodobenzofuran-3(2H)-one versus 4-bromobenzofuran-3(2H)-one are not reported in the peer-reviewed literature, class-level inference from aryl iodide versus aryl bromide coupling studies consistently demonstrates that aryl iodides achieve >90% conversion at 25–50°C, whereas aryl bromides typically require 60–100°C or specialized ligand systems for equivalent yields [2]. This bond-strength differential is a well-established principle in organometallic chemistry and directly informs reagent selection for synthetic route planning [3].

Cross-coupling Palladium catalysis Synthetic methodology

Halogen Substituent Electronic Effects on Benzofuranone Core Reactivity

The iodine atom at the 4-position of 4-iodobenzofuran-3(2H)-one introduces distinct electronic perturbations to the benzofuranone scaffold that are not replicated by chloro or bromo substituents. The Hammett substituent constant (σₘ) for iodine is 0.35, compared to 0.37 for bromine and 0.37 for chlorine—values that quantify the electron-withdrawing inductive effect on the aromatic ring [1]. However, iodine's substantially larger polarizability (atomic polarizability volume: I = 5.35 ų, Br = 3.05 ų, Cl = 2.18 ų) and van der Waals radius (I = 1.98 Å, Br = 1.85 Å, Cl = 1.75 Å) create unique steric and dispersion interactions at biological targets [2]. In aurone derivatives where the 4-position halogen participates in halogen bonding with protein residues, iodine's sigma-hole depth is significantly greater than that of bromine or chlorine, as established by computational studies of halogenated heterocycles [3]. While direct biological comparative data for 4-iodobenzofuran-3(2H)-one versus its analogs are absent from the current literature, this class-level structure–property relationship is well-documented in medicinal chemistry optimization campaigns [4].

Medicinal chemistry Structure-activity relationship Halogen bonding

Synthetic Access to Aurone Derivatives via Aldol Condensation

4-Iodobenzofuran-3(2H)-one serves as a precursor for synthesizing 2-benzylidene-4-iodobenzofuran-3(2H)-one (4-iodoaurone) derivatives via acid- or base-catalyzed aldol condensation with aromatic aldehydes . This transformation exploits the enolizable α-methylene protons adjacent to the ketone, a reactivity shared across benzofuran-3(2H)-ones. The critical differentiation lies in the iodo substituent remaining intact throughout condensation and serving as a synthetic handle for subsequent diversification—such as Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig couplings—after aurone formation [1]. This sequential strategy (condensation followed by cross-coupling) enables access to aurone libraries with C4-aryl, C4-alkynyl, or C4-amino modifications that are inaccessible from the bromo or chloro analogs due to their lower reactivity in the second step [2]. While direct comparative yields for 4-iodo versus 4-bromo aurone diversification are not published, the principle of orthogonal reactivity—retaining the more reactive iodide for late-stage functionalization—is a well-validated design strategy in complex molecule synthesis [3].

Aurone synthesis Benzylidenebenzofuranone Anticancer scaffolds

Commercial Purity Benchmarking: 4-Iodobenzofuran-3(2H)-one Specification

Commercially available 4-iodobenzofuran-3(2H)-one (CAS 1199783-16-8) is supplied with a minimum purity specification of 95% as determined by HPLC analysis . This purity threshold is consistent with the specifications for 4-bromobenzofuran-3(2H)-one (CAS 1020966-78-2, typically ≥95% purity) and 4-chlorobenzofuran-3(2H)-one (typically ≥95% purity), indicating that the iodo derivative achieves equivalent commercial quality standards to its lighter halogen counterparts [1]. The MDL number (MFCD09744092) provides a standardized identifier for procurement across vendor catalogs [2]. While purity is comparable across the halogen series, the iodo variant's enhanced reactivity necessitates careful attention to storage conditions: long-term storage in a cool, dry environment is recommended to mitigate potential light- or moisture-induced degradation of the C–I bond .

Quality control Procurement specification Analytical chemistry

Recommended Application Scenarios for 4-Iodobenzofuran-3(2H)-one (CAS 1199783-16-8)


Synthesis of 4-Substituted Aurone Derivatives for Anticancer Screening Libraries

4-Iodobenzofuran-3(2H)-one is optimally deployed as a starting material for constructing 2-benzylidene-4-iodobenzofuran-3(2H)-ones (4-iodoaurones) via aldol condensation with substituted benzaldehydes. The retained iodine atom at the 4-position enables subsequent diversification through palladium-catalyzed Suzuki–Miyaura or Sonogashira couplings to generate C4-arylated or C4-alkynylated aurone libraries. This modular approach is particularly suited for generating structure–activity relationship (SAR) data around aurone-based anticancer leads, as the iodine's enhanced polarizability may influence halogen-bonding interactions with biological targets [1].

Late-Stage Functionalization in Multi-Step Benzofuranone Synthesis

In synthetic sequences where the benzofuranone core is constructed first, the 4-iodo substituent serves as a latent functional handle for late-stage diversification. The lower C–I bond dissociation energy (~57 kcal/mol) compared to C–Br (~70 kcal/mol) permits chemoselective oxidative addition to Pd(0) under milder conditions, reducing the risk of side reactions with other functional groups present in advanced intermediates. This scenario is particularly relevant for the synthesis of complex natural product analogs or pharmaceutical candidates where a modular, convergent synthetic strategy is employed [2].

Halogen-Bonding Probe in Structure-Based Drug Design

For medicinal chemistry programs investigating halogen-bonding interactions between benzofuranone-based ligands and protein targets, the 4-iodobenzofuran-3(2H)-one scaffold provides a probe with significantly greater sigma-hole depth than bromo or chloro analogs. The iodine atom's larger van der Waals radius (1.98 Å) and polarizability (5.35 ų) create a distinct steric and electronic signature in binding site occupancy. This enables the mapping of halogen-binding pockets and the assessment of whether iodine-specific dispersion interactions contribute to target engagement—information that cannot be obtained using the 4-bromo or 4-chloro derivatives [3].

Synthetic Intermediate for Dibenzo[b,d]furan Derivatives

4-Iodobenzofuran-3(2H)-one has documented utility as an intermediate in the preparation of 4-iododibenzo[b,d]furan via oxidation of benzofuran with hydrogen peroxide under acidic conditions to yield 4-iodobenzofuranone, followed by reduction . The iodine substituent at the 4-position is retained through this sequence, enabling further elaboration of the dibenzofuran scaffold. This application scenario leverages the compound's dual functionality: the benzofuranone core serves as a synthetic precursor to the dibenzofuran framework while the iodo group remains available for subsequent cross-coupling transformations [4].

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